N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and various quinazoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
- N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide analogs with different substituents on the phenyl ring.
- Other quinazoline derivatives with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that may influence its biological activity:
- Molecular Formula : C28H25N3O6
- Molecular Weight : 499.5 g/mol
- IUPAC Name : this compound
This unique structure allows for interactions with various biological targets, including enzymes and receptors.
Anticancer Properties
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:
-
Inhibition of Tubulin Polymerization : A study demonstrated that related compounds inhibit tubulin polymerization effectively. For example:
Compound IC50 (µM) Colchicine Binding (%) N-(3,5-dimethoxyphenyl)-2-acetamide 2.0 ± 0.06 52 ± 4 Compound A 0.74 ± 0.06 84 ± 5
This suggests that the mechanism of action may involve disrupting microtubule dynamics critical for cell division .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship indicates that modifications in the phenyl rings enhance antimicrobial potency.
The biological activity of N-(3,5-dimethoxyphenyl)-2-acetamide is likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could act as a ligand for certain receptors that modulate cellular signaling pathways.
- Induction of Apoptosis : Studies suggest that related compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
Study on Antiproliferative Effects
In a notable study involving human pancreatic tumor (MIA PaCa-2) and epithelial carcinoma (A431) cells:
- The compound exhibited low micromolar concentrations as an antiproliferative agent.
- It was found to block the cell cycle at mitosis through inhibition of tubulin polymerization .
Structure-Activity Relationship Analysis
A comprehensive analysis of structural modifications revealed that:
- The presence of methoxy substituents on the phenyl ring significantly enhances biological activity.
Modification | Effect on Activity |
---|---|
Addition of methoxy groups | Increased potency against tumor cells |
Alteration of phenylethyl group | Varied effects on receptor binding |
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5/c1-36-20-14-19(15-21(16-20)37-2)28-24(33)17-31-27(35)32-23-11-7-6-10-22(23)25(34)30(26(32)29-31)13-12-18-8-4-3-5-9-18/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXFOOBWSSPUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.